N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine” is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine” typically involves multi-step organic reactions. The starting materials may include 2-methoxybenzylamine, 4-phenylpiperazine, and pteridine derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the piperazine moiety.
Condensation: reactions to form the pteridine ring system.
Catalytic hydrogenation: to reduce any intermediate compounds.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous flow reactors: for efficient mixing and reaction control.
Purification techniques: such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine” would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxybenzyl)-4-(4-methylpiperazin-1-yl)pteridin-2-amine
- N-(2-methoxybenzyl)-4-(4-ethylpiperazin-1-yl)pteridin-2-amine
Uniqueness
“N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine” is unique due to the presence of the phenylpiperazine moiety, which may confer specific biological activities not seen in similar compounds. This uniqueness can be explored through comparative studies to understand its distinct properties.
Properties
Molecular Formula |
C24H25N7O |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(4-phenylpiperazin-1-yl)pteridin-2-amine |
InChI |
InChI=1S/C24H25N7O/c1-32-20-10-6-5-7-18(20)17-27-24-28-22-21(25-11-12-26-22)23(29-24)31-15-13-30(14-16-31)19-8-3-2-4-9-19/h2-12H,13-17H2,1H3,(H,26,27,28,29) |
InChI Key |
DMKWIKCZTNAVQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC3=NC=CN=C3C(=N2)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.